2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-(1,3-BENZOTHIAZOL-2-YL)ACETAMIDE
Overview
Description
2-[(5-Allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N~1~-(1,3-benzothiazol-2-yl)acetamide is a complex heterocyclic compound that features a unique combination of triazinoindole and benzothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N~1~-(1,3-benzothiazol-2-yl)acetamide typically involves the cyclization of 3-allylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole with appropriate reagents. One common method involves the use of concentrated sulfuric acid to induce intramolecular cyclization, leading to the formation of the desired product . The reaction is usually carried out at elevated temperatures (150-160°C) in the presence of polyphosphoric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods are also tailored to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N~1~-(1,3-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like iodine, leading to the formation of iodinated derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Iodine in the presence of sodium sulfite.
Reduction: Sodium borohydride in methanol.
Substitution: Arylsulfanyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Iodomethyl derivatives.
Reduction: Reduced triazinoindole derivatives.
Substitution: Arylsulfanyl-substituted triazinoindole derivatives.
Scientific Research Applications
2-[(5-Allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N~1~-(1,3-benzothiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential antitumor and antibacterial activities.
Materials Science: It can be used in the development of novel materials with unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Mechanism of Action
The mechanism of action of 2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N~1~-(1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound is known to interact with DNA, leading to the inhibition of DNA replication and transcription . This interaction is facilitated by the planar structure of the triazinoindole moiety, which allows for effective intercalation between DNA base pairs .
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-Allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-amino-1,2,5-oxadiazol-3-yl)acetamide
- 2-[(5-Allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone
- 2-[(5-Allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N,N-diphenylacetamide
Uniqueness
What sets 2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N~1~-(1,3-benzothiazol-2-yl)acetamide apart is its unique combination of triazinoindole and benzothiazole moieties. This structural feature imparts distinct electronic and steric properties, making it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N6OS2/c1-2-11-27-15-9-5-3-7-13(15)18-19(27)24-21(26-25-18)29-12-17(28)23-20-22-14-8-4-6-10-16(14)30-20/h2-10H,1,11-12H2,(H,22,23,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZMDLSNXVFJNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=NC5=CC=CC=C5S4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N6OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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